molecular formula C11H19NO8-2 B195727 Tricholine citrate CAS No. 546-63-4

Tricholine citrate

Cat. No.: B195727
CAS No.: 546-63-4
M. Wt: 293.27 g/mol
InChI Key: WRPUOFKIGGWQIJ-UHFFFAOYSA-K
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Description

Tricholine citrate is a lipotropic agent that helps to deplete the accumulation of fat in the liver, making it a hepatoprotective agent. It also increases appetite and spares methionine for muscle enhancement. Additionally, this compound increases hepatobiliary flow, resulting in greater availability of bile in the gastrointestinal tract .

Mechanism of Action

Target of Action

Tricholine citrate primarily targets the liver cells . It exerts a lipotropic action in these hepatic cells, helping to deplete the accumulation of fat in the liver . This makes it a hepatoprotective agent .

Mode of Action

This compound interacts with its targets by increasing the hepatobiliary flow, which results in a greater availability of bile in the gastrointestinal (GI) tract . It also increases appetite and spares methionine for muscle enhancement .

Biochemical Pathways

This compound affects the Cori cycle (tricarboxylic acid cycle), a series of biochemical pathways by which muscles remain capable of functioning, even in the absence of oxygen . This cycle is activated by citrate and leads to the production of lactate . In all cells, citrate can be metabolized within the Cori cycle .

Pharmacokinetics

It is known that this compound is a bile acid binding agent . It removes bile acids from the body, and the liver then produces more bile acids using cholesterol . As a result, the levels of cholesterol in the body are lowered .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of fat accumulation in the liver, making it a hepatoprotective agent . It also increases appetite and enhances muscle growth by sparing methionine . Furthermore, it increases the hepatobiliary flow, leading to a greater availability of bile in the GI tract .

Action Environment

It is known that the compound is used in the treatment of undernutrition or anorexia, conditions that can be influenced by various environmental factors such as diet and lifestyle .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricholine citrate is synthesized by reacting citric acid with a choline base at high temperatures. The process involves adjusting the pH of the solution above 8.5 and decolorizing the solution with a decolorizing agent. The product is then filtered at temperatures below 40 degrees Celsius and distilled in a distillation column to obtain high-purity this compound .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large-scale reactors and distillation units to handle the increased volume of reactants and products .

Chemical Reactions Analysis

Types of Reactions: Tricholine citrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: It can also undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tricholine citrate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Choline Citrate: Similar to tricholine citrate but with different stoichiometry.

    Choline Chloride: Another choline derivative used in various applications.

    Choline Bitartrate: Used as a dietary supplement for its choline content.

    Betaine: A derivative of choline with similar lipotropic properties.

Uniqueness: this compound is unique due to its combination of lipotropic, hepatoprotective, and appetite-stimulating properties. Its ability to increase hepatobiliary flow and its role in lipid metabolism make it distinct from other choline derivatives .

Properties

CAS No.

546-63-4

Molecular Formula

C11H19NO8-2

Molecular Weight

293.27 g/mol

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-3

InChI Key

WRPUOFKIGGWQIJ-UHFFFAOYSA-K

SMILES

C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Canonical SMILES

C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Appearance

Solution

546-63-4

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Choline Citrate Solution (ca. 65% in Water)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation of the several recited choline salts is breifly recited here, though all can be obtained from commercial manufacturers. Choline ascorbate can be prepared from choline and ascorbic acid in methanol according to the procedure set out in U.S. Pat. No. 2,823,166. Choline bicarbonate can be prepared by passing carbon dioxide through a solution of choline until the pH reaction mixture is 9.0 or lower. The mixture is then concentrated and treated with carbon dioxide to pH of 8.5-8.9. Choline bicarbonate is finally isolated by vacuum evaporation of the solution. The preparation of choline chloride can be found in U.S. Pat. No. 2,623,901. Choline and citric acid are combined according to the procedure set out in U.S. Pat. No. 2,774,759 to give choline citrate (tricholinecitrate). Choline dihydrogen citrate, (2-hydroxyethyl)trimethylammonium citrate, is prepared according to the scheme set out in U.S. Pat. No. 2,870,198. The preparation of choline gluconate, the D-gluconic acid salt of choline is given in U.S. Pat. No. 2,691,617.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Tricholine Citrate and what is its mechanism of action?

A: this compound is a choline salt of citric acid. Choline, an essential nutrient, acts as a precursor for the neurotransmitter acetylcholine and plays a crucial role in lipid metabolism [, , , ]. While the provided research primarily focuses on this compound's therapeutic applications, its mechanism of action likely involves providing a bioavailable source of choline, which can then be utilized by the body for various physiological functions.

Q2: What evidence supports the efficacy of this compound in managing liver dysfunction?

A: A study investigated the efficacy and tolerability of Trisoliv® Syrup (Andrographolides + this compound + Sorbitol) in treating liver dysfunction []. The results indicated significant improvements in liver function markers, including Total Bilirubin (TB), SGOT/AST, and SGPT/ALT, after eight weeks of Trisoliv® Syrup administration. This suggests a potential therapeutic benefit of this compound in combination with other components for liver health.

Q3: Can you elaborate on the role of this compound in treating undernutrition and anorexia in infants and children?

A: this compound is often combined with Cyproheptadine for treating undernutrition and anorexia in children [, ]. While Cyproheptadine acts as an appetite stimulant, this compound likely contributes by supporting growth and development through its role in lipid metabolism and as a precursor to acetylcholine [, ]. A Phase IV clinical study demonstrated the safety and efficacy of this combination therapy in improving appetite and meal frequency in pediatric patients [, ].

Q4: Are there specific analytical methods for quantifying this compound and Cyproheptadine in pharmaceutical formulations?

A: Yes, researchers have developed and validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the simultaneous quantification of this compound and Cyproheptadine in syrup formulations [, ]. These methods utilize a C18 column for separation and UV detection for quantification, ensuring the accurate determination of both compounds in pharmaceutical preparations.

Q5: What are the structural characteristics of this compound?

A: While the provided abstracts don't specify the exact molecular formula and weight of this compound, they highlight its composition as a choline salt of citric acid [, , , ]. Further research in chemical databases or scientific literature is necessary to obtain the precise structural information.

Q6: Has this compound been studied for its potential in managing specific conditions like ascites in animals?

A: Research indicates the use of this compound, often in combination with other agents like Sorbitol, in managing ascites in canines [, , ]. While the exact mechanism in this context requires further investigation, it might be related to its role in liver function and lipid metabolism [].

Q7: Are there any studies comparing this compound with other treatments?

A: One study compared the efficacy of inhaled Budesonide and oral Choline (administered as this compound) in managing allergic rhinitis []. While both treatments showed efficacy, Budesonide demonstrated statistically significant superiority in alleviating symptoms [].

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